Cas no 64750-89-6 (2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-)
64750-89-6 structure
Product Name:2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
Numero CAS:64750-89-6
MF:C7H9F3O2
MW:182.140372991562
CID:4100947
PubChem ID:5702870
Update Time:2025-11-02
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
- 2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (2Z)-
- 4-amino-2-thioxo-3-p-tolyl-2,3-dihydro-thiazole-5-carboxylicacidanilide
- ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
- SCHEMBL5704767
- EN300-1460201
- AKOS005063594
- (Z)-4,4,4-Trifluoro-3-methyl-but-2-enoic acid ethyl ester
- ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate
- Ethyl 3-(trifluoromethyl)crotonate
- MFCD00040846
- ethyl 3-trifluoromethylcrotonate
- 24490-03-7
- Ethyl (3-trifluoromethyl)crotonate
- 64750-89-6
-
- Inchi: 1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4-
- Chiave InChI: OSZLARYVWBUKTG-PLNGDYQASA-N
- Sorrisi: C(OCC)(=O)/C=C(/C)\C(F)(F)F
Proprietà calcolate
- Massa esatta: 182.05546401Da
- Massa monoisotopica: 182.05546401Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 26.3Ų
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1460201-0.05g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 0.05g |
$168.0 | 2023-06-06 | |
| Enamine | EN300-1460201-0.1g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 0.1g |
$252.0 | 2023-06-06 | |
| Enamine | EN300-1460201-0.25g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 0.25g |
$361.0 | 2023-06-06 | |
| Enamine | EN300-1460201-0.5g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 0.5g |
$569.0 | 2023-06-06 | |
| Enamine | EN300-1460201-1.0g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 1g |
$728.0 | 2023-06-06 | |
| Enamine | EN300-1460201-2.5g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 2.5g |
$1428.0 | 2023-06-06 | |
| Enamine | EN300-1460201-5.0g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 5g |
$2110.0 | 2023-06-06 | |
| Enamine | EN300-1460201-10.0g |
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
64750-89-6 | 95% | 10g |
$3131.0 | 2023-06-06 | |
| 1PlusChem | 1P01GVSO-50mg |
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- |
64750-89-6 | 95% | 50mg |
$262.00 | 2024-04-22 | |
| 1PlusChem | 1P01GVSO-100mg |
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- |
64750-89-6 | 95% | 100mg |
$363.00 | 2024-04-22 |
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- Letteratura correlata
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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